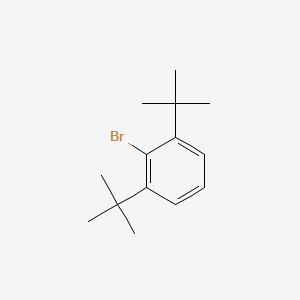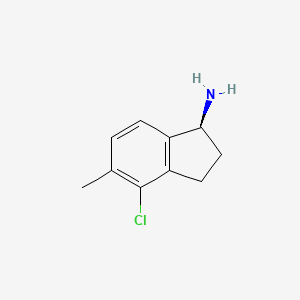
N-(5,6,7,8-Tetrahydroquinolin-6-ylidene)hydroxylamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5,6,7,8-Tetrahydroquinolin-6-ylidene)hydroxylamine is a chemical compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(5,6,7,8-Tetrahydroquinolin-6-ylidene)hydroxylamine typically involves the reaction of 5,6,7,8-tetrahydroquinoline with hydroxylamine. The reaction is usually carried out under acidic or basic conditions to facilitate the formation of the desired product. Common reagents used in this synthesis include hydrochloric acid or sodium hydroxide, and the reaction is often conducted at elevated temperatures to increase the reaction rate.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve higher yields and purity of the compound.
化学反应分析
Types of Reactions
N-(5,6,7,8-Tetrahydroquinolin-6-ylidene)hydroxylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: It can be reduced to form more saturated derivatives.
Substitution: The hydroxylamine group can be substituted with other functional groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives.
科学研究应用
N-(5,6,7,8-Tetrahydroquinolin-6-ylidene)hydroxylamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials and as a catalyst in chemical reactions.
作用机制
The mechanism of action of N-(5,6,7,8-Tetrahydroquinolin-6-ylidene)hydroxylamine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. Its hydroxylamine group can form reactive intermediates that interact with cellular components, leading to its biological effects.
相似化合物的比较
Similar Compounds
- N-(5,6,7-Trihydroquinolin-8-ylidene)arylaminonickel dichlorides
- N-(5,6,7-Trihydroquinolin-8-ylidene)arylaminopalladium dichloride complexes
Uniqueness
N-(5,6,7,8-Tetrahydroquinolin-6-ylidene)hydroxylamine is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various research applications.
属性
分子式 |
C9H10N2O |
|---|---|
分子量 |
162.19 g/mol |
IUPAC 名称 |
(NE)-N-(7,8-dihydro-5H-quinolin-6-ylidene)hydroxylamine |
InChI |
InChI=1S/C9H10N2O/c12-11-8-3-4-9-7(6-8)2-1-5-10-9/h1-2,5,12H,3-4,6H2/b11-8+ |
InChI 键 |
ZQCITWOMUIBVTA-DHZHZOJOSA-N |
手性 SMILES |
C\1CC2=C(C/C1=N/O)C=CC=N2 |
规范 SMILES |
C1CC2=C(CC1=NO)C=CC=N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


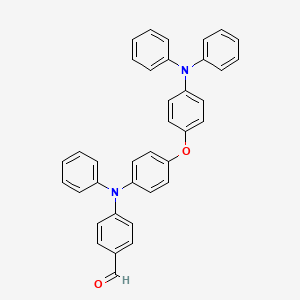
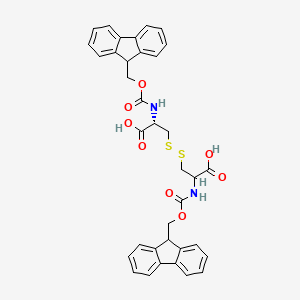
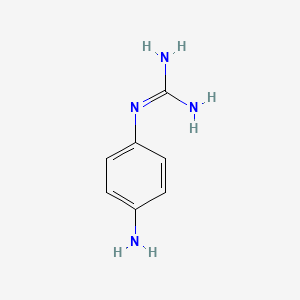

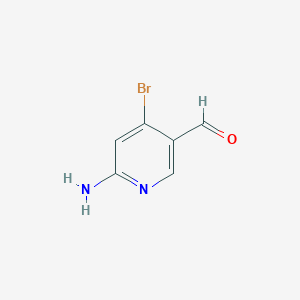
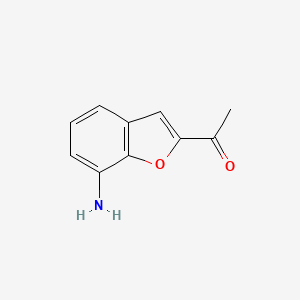
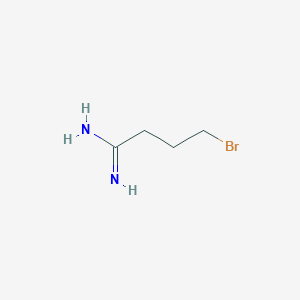
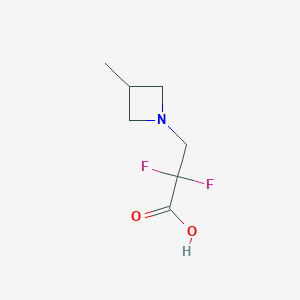
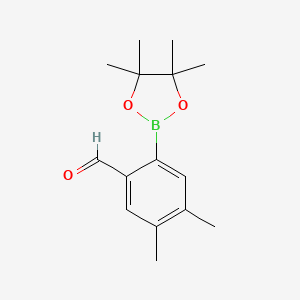
![2-propyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B13148137.png)
![[3-(1,3-Dihydro-1-hydroxy-2,1-benzoxaborol-7-yl)]propionic acid ethyl ester](/img/structure/B13148142.png)

